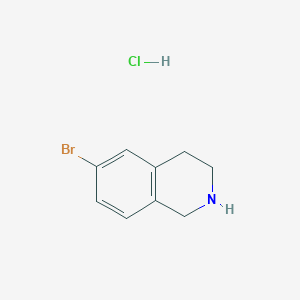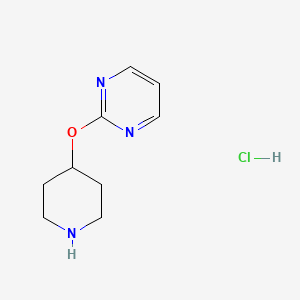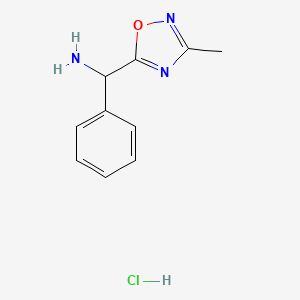![molecular formula C13H18N2 B1291536 8-Bencil-3,8-diazabiciclo[4.2.0]octano CAS No. 1416439-26-3](/img/structure/B1291536.png)
8-Bencil-3,8-diazabiciclo[4.2.0]octano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzyl-3,8-diazabicyclo[42This compound consists of a piperidine ring fused with a diazabicyclooctane ring, making it a versatile molecule in organic chemistry.
Aplicaciones Científicas De Investigación
8-Benzyl-3,8-diazabicyclo[4.2.0]octane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines due to its stability and ease of removal.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-3,8-diazabicyclo[4.2.0]octane typically involves the reaction of benzylamine with a suitable bicyclic precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of 8-Benzyl-3,8-diazabicyclo[4.2.0]octane may involve large-scale hydrogenation reactions using high-pressure reactors and continuous flow systems to ensure efficient and consistent production . The purity of the final product is typically ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .
Análisis De Reacciones Químicas
Types of Reactions
8-Benzyl-3,8-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated compounds and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of 8-Benzyl-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
8-Benzyl-3,8-diazabicyclo[4.2.0]octane: Known for its stability and use as a protecting group.
cis-8-Boc-3,8-diazabicyclo[4.2.0]octane: Another similar compound used in organic synthesis.
Uniqueness
8-Benzyl-3,8-diazabicyclo[4.2.0]octane stands out due to its unique bicyclic structure, which provides stability and versatility in various chemical reactions and applications. Its ability to act as a protecting group for amines and its potential biological activities make it a valuable compound in research and industry.
Propiedades
IUPAC Name |
8-benzyl-3,8-diazabicyclo[4.2.0]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)9-15-10-12-6-7-14-8-13(12)15/h1-5,12-14H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCVYHKAZCBAKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CN2CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Bromo-4-[(2-ethylhexyl)oxy]benzene](/img/structure/B1291472.png)






